Lipophilicity vs. Methyl Analog
The target compound (free base, Hit2Lead ID 9135323) exhibits a calculated LogP of 2.96, representing a +1.06 LogP increase over its closest direct analog, 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (Hit2Lead ID 4021685, LogP = 1.90) . The 3-ethyl-N1-methyl analog (ID 9195750) has LogP = 2.02, indicating that the n-propyl chain contributes an incremental lipophilicity gain beyond both methyl and ethyl substitutions . The LogSW (log aqueous solubility) values are -3.32 (propyl free base) vs. -2.22 (methyl analog), reflecting the expected inverse relationship between lipophilicity and aqueous solubility for the free base forms.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.96 (free base, Hit2Lead ID 9135323) |
| Comparator Or Baseline | 4-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine: LogP = 1.90; 3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine: LogP = 2.02 |
| Quantified Difference | ΔLogP = +1.06 vs. methyl analog; +0.94 vs. ethyl-N1-methyl analog |
| Conditions | In silico calculated LogP values from Hit2Lead/ChemBridge screening compound database |
Why This Matters
A LogP difference of >1 unit translates to an approximately 11.5-fold higher octanol-water partitioning, which directly impacts membrane permeability, oral bioavailability potential, and nonspecific protein binding—critical parameters for selecting the correct analog for cell-based vs. biochemical assay formats.
